molecular formula C9H11Cl2N3S B13640789 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride

Cat. No.: B13640789
M. Wt: 264.17 g/mol
InChI Key: ALXHJMATMOMIBN-UHFFFAOYSA-N
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Description

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride typically involves the reaction of 4-(pyridin-3-yl)-1,3-thiazol-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways.

    Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as DNA replication, cell cycle progression, and apoptosis, ultimately resulting in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)-1,3-thiazol-2-amine: Lacks the methyl group at the 5-position.

    5-Methyl-1,3-thiazol-2-amine: Lacks the pyridin-3-yl group.

    4-(Pyridin-3-yl)-1,3-thiazol-2-ylmethylamine: Contains a methylamine group instead of a methyl group at the 5-position.

Uniqueness

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride is unique due to the presence of both the methyl group at the 5-position and the pyridin-3-yl group. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11Cl2N3S

Molecular Weight

264.17 g/mol

IUPAC Name

5-methyl-4-pyridin-3-yl-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C9H9N3S.2ClH/c1-6-8(12-9(10)13-6)7-3-2-4-11-5-7;;/h2-5H,1H3,(H2,10,12);2*1H

InChI Key

ALXHJMATMOMIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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